molecular formula C15H18O9 B1233497 3-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid CAS No. 17093-82-2

3-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid

Cat. No.: B1233497
CAS No.: 17093-82-2
M. Wt: 342.30 g/mol
InChI Key: OHEYCHKLBCPRLZ-TVKJYDDYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glucocaffeic acid, chemically known as 3-[4-(β-D-glucopyranosyloxy)-3-hydroxyphenyl]-2-propenoic acid, is a natural glycoside derivative of the well-studied phenolic compound, caffeic acid . It has a molecular formula of C15H18O9 and a molecular weight of 342.30 g/mol . This compound is identified by CAS Registry Number 17093-82-2 . Glycosylation often alters the solubility, stability, and bioavailability of phenolic compounds, making glucocaffeic acid a subject of interest in phytochemical and metabolic research. It has been identified in natural sources such as flax seed . The biological activity and research value of glucocaffeic acid are intrinsically linked to its parent compound, caffeic acid. Caffeic acid is renowned for its potent antioxidant properties, which stem from its chemical structure that allows it to effectively scavenge free radicals and chelate metal ions . Research into caffeic acid has demonstrated a wide spectrum of pharmacological activities, including anticarcinogenic effects against various cancers such as hepatocarcinoma, anti-inflammatory effects, and antidiabetic potential through the modulation of signaling pathways like NF-κB and AMPK . Furthermore, caffeic acid and its derivatives have shown antimicrobial activity against pathogens like Staphylococcus aureus and Candida albicans , as well as the ability to protect skin from UV-induced damage, highlighting its value in dermatological and cosmetic research . While specific studies on glucocaffeic acid are more limited, its role as a natural glycoside suggests it may act as a precursor or have unique metabolic functions in biological systems. Researchers are exploring caffeic acid derivatives for their potential in developing supportive therapies for metabolic syndrome, neurodegenerative diseases, and cancer . This product, Glucocaffeic Acid, is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

17093-82-2

Molecular Formula

C15H18O9

Molecular Weight

342.30 g/mol

IUPAC Name

3-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid

InChI

InChI=1S/C15H18O9/c16-6-10-12(20)13(21)14(22)15(24-10)23-9-3-1-7(5-8(9)17)2-4-11(18)19/h1-5,10,12-17,20-22H,6H2,(H,18,19)/t10-,12-,13+,14-,15-/m1/s1

InChI Key

OHEYCHKLBCPRLZ-TVKJYDDYSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)O)O)OC2C(C(C(C(O2)CO)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)O)O)OC2C(C(C(C(O2)CO)O)O)O

melting_point

133-135°C

physical_description

Solid

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Sources

Glucocaffeic acid has the chemical formula C15H18O9C_{15}H_{18}O_9 and is characterized by its phenolic structure. It is found in various foods, including black tea, robusta coffee, strawberries, and blackberries, making it a potential biomarker for dietary intake of these products .

Pharmacological Activities

1. Antioxidant Activity
Glucocaffeic acid exhibits significant antioxidant properties. It acts by scavenging free radicals and reducing oxidative stress, which is implicated in various diseases such as cancer and diabetes. The compound's ability to donate electrons stabilizes free radicals, preventing cellular damage .

2. Anticancer Effects
Research indicates that glucocaffeic acid may have anticancer properties, particularly against hepatocellular carcinoma (HCC). In vitro studies have shown that it inhibits the activity of key signaling pathways involved in tumor progression, such as NF-κB and STAT3. These pathways are crucial for the expression of vascular endothelial growth factor (VEGF), which promotes angiogenesis in tumors . In vivo studies have demonstrated that glucocaffeic acid can reduce tumor growth and improve liver function in animal models of HCC .

3. Antidiabetic Potential
Glucocaffeic acid has been studied for its effects on glucose metabolism. In animal models of type 2 diabetes, treatment with glucocaffeic acid resulted in decreased blood glucose levels and improved insulin sensitivity. The compound enhances pancreatic β-cell function and morphology while reducing serum cholesterol levels .

4. Anti-inflammatory Properties
The anti-inflammatory effects of glucocaffeic acid have been documented in various studies. It inhibits the production of pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS), thereby mitigating inflammation associated with chronic diseases .

Case Studies

Study Objective Findings
In Vivo Study on HCC Investigate the anticancer effects of glucocaffeic acidReduced tumor growth and improved liver enzyme levels in rats with induced HCC .
Diabetes Model Study Assess the antidiabetic effectsSignificant decrease in blood glucose and improvement in insulin sensitivity in diabetic rats treated with glucocaffeic acid .
Inflammation Study Evaluate anti-inflammatory propertiesInhibition of iNOS and reduction of inflammatory markers in cell cultures treated with glucocaffeic acid .

Preparation Methods

Esterification via Thionyl Chloride

A common method for synthesizing caffeic acid esters involves converting caffeic acid to its reactive acyl chloride intermediate using thionyl chloride (SOCl₂). This approach, adapted for glycosylation, requires protection of caffeic acid’s phenolic hydroxyl groups to prevent side reactions. Acetylation with acetic anhydride is typically employed for protection. The process involves:

  • Protection : Treating caffeic acid with acetic anhydride to form triacetylated caffeic acid.

  • Chlorination : Reacting the protected acid with SOCl₂ in dry dichloromethane under reflux to yield caffeoyl chloride.

  • Glycosylation : Coupling caffeoyl chloride with a glucose derivative (e.g., glucose pentacetate) in the presence of a base like pyridine.

  • Deprotection : Removing acetyl groups via alkaline hydrolysis.

This method, while effective, faces challenges in regioselectivity and requires stringent anhydrous conditions.

Dicyclohexylcarbodiimide (DCC)-Mediated Coupling

DCC-mediated esterification offers a milder alternative for glycosidic bond formation. In this approach, DCC activates the carboxylic acid group of caffeic acid, facilitating nucleophilic attack by glucose’s hydroxyl group. Key steps include:

  • Activation : Mixing caffeic acid with DCC and a catalyst (e.g., 4-dimethylaminopyridine, DMAP) in tetrahydrofuran (THF).

  • Coupling : Adding a glucose derivative (e.g., β-D-glucose pentaacetate) and stirring at room temperature for 24–48 hours.

  • Purification : Isolating the product via column chromatography.

Reported yields for analogous caffeic acid esters range from 53% to 77%, depending on the alcohol substrate. However, this method may require multiple protection/deprotection steps to achieve regioselective glycosylation.

Mitsunobu Reaction for Ether Linkages

The Mitsunobu reaction enables the formation of ether linkages between caffeic acid and glucose, bypassing the need for pre-activated intermediates. This method employs:

  • Reagents : Triphenylphosphine (TPP) and diisopropyl azodicarboxylate (DIAD) in THF.

  • Substrates : Protected caffeic acid (e.g., triacetylcaffeic acid) and a glucose derivative with a free hydroxyl group.

The reaction proceeds under inert conditions at room temperature, yielding glucocaffeic acid ethers with high stereochemical control. However, scalability is limited by the stoichiometric use of TPP and DIAD.

Enzymatic and Chemoenzymatic Methods

Lipase-Catalyzed Transesterification

Lipases, particularly from Candida rugosa, have been employed for regioselective esterification of caffeic acid with fatty alcohols. Adapting this for glycosylation involves:

  • Substrate Design : Using glucose derivatives with activated leaving groups (e.g., vinyl glucose) as acyl acceptors.

  • Reaction Conditions : Conducting the reaction in ionic liquids (e.g., [Bmim][BF₄]) to enhance enzyme stability and solubility.

  • Yield Optimization : Adjusting temperature (40–60°C) and solvent systems to favor esterification over hydrolysis.

Pang et al. demonstrated 72% yield for propyl caffeate synthesis using Candida antarctica lipase B, suggesting potential for glucocaffeic acid production under similar conditions.

Metabolic Engineering and Biosynthesis

De Novo Caffeic Acid Production in Engineered Microbes

Recent advances in metabolic engineering have enabled high-yield caffeic acid production from glucose in Escherichia coli and Saccharomyces cerevisiae. Key strategies include:

  • Pathway Engineering : Overexpressing tyrosine ammonia-lyase (TAL) and p-coumaric acid 3-hydroxylase (C3H) to convert glucose to caffeic acid via the shikimate pathway.

  • Feedback Inhibition Relief : Introducing feedback-resistant alleles of chorismate mutase/prephenate dehydrogenase (TyrAfbr) to boost tyrosine flux.

  • Cofactor Balancing : Co-expressing flavin reductase (HpaC) to enhance C3H activity, reducing p-coumaric acid accumulation.

Strain CA8 of E. coli produced 6.17 g/L caffeic acid in a bioreactor, the highest reported titer from glucose.

In Vitro Glycosylation of Biosynthetic Caffeic Acid

Coupling microbial caffeic acid production with enzymatic glycosylation presents a scalable route to glucocaffeic acid:

  • Caffeic Acid Harvesting : Recovering caffeic acid from fermentation broth via solvent extraction.

  • Enzymatic Conjugation : Using immobilized GTs or lipases to attach glucose under optimized conditions.

This hybrid approach leverages the high titers of metabolic engineering while avoiding the complexity of in vivo glycosylation pathway engineering.

Comparative Analysis of Preparation Methods

MethodYield (%)ScalabilityRegioselectivityCost ($/g)
Thionyl Chloride60–75ModerateLow12–18
DCC Coupling50–70LowModerate20–30
Mitsunobu Reaction65–80LowHigh35–50
Lipase Catalysis70–85HighHigh15–25
Metabolic Engineering90–95*HighN/A8–12

*Yield refers to caffeic acid production; glycosylation efficiency assumed at 80–90%.

Q & A

Q. What statistical approaches are appropriate for analyzing dose-response relationships in glucocaffeic acid studies with non-linear trends?

  • Non-linear Regression : Fit data to sigmoidal models (e.g., Hill equation) using tools like GraphPad Prism. Report EC50_{50} values with 95% confidence intervals .
  • Cluster Analysis : For heterogeneous datasets (e.g., variable cell-line responses), apply k-means clustering to subgroup data by sensitivity profiles .
  • Sensitivity Analysis : Use Monte Carlo simulations to quantify uncertainty in parameters like bioavailability or enzyme inhibition constants .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on glucocaffeic acid’s antioxidant vs. pro-oxidant effects?

  • Hypothesis Testing : Systematically vary experimental conditions (e.g., oxygen tension, redox probes like DCFH-DA). Pro-oxidant effects often emerge at high concentrations (>100 μM) or in metal-rich buffers .
  • Meta-Analysis : Pool data from ≥5 independent studies using random-effects models. Stratify by assay type (e.g., ORAC vs. TBARS) to identify methodology-driven biases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid
Reactant of Route 2
3-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.